N-(4-isopropylphenyl)-6,7-dimethoxy-4-quinazolinamine
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Overview
Description
“N-(4-isopropylphenyl)-6,7-dimethoxy-4-quinazolinamine” is a complex organic compound. It contains a quinazolinamine moiety, which is a type of nitrogen-containing heterocycle . The compound also has a 4-isopropylphenyl group attached to the nitrogen of the quinazolinamine . The presence of the methoxy groups at positions 6 and 7 could potentially influence the compound’s reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazolinamine core, the isopropylphenyl group attached to the nitrogen, and the methoxy groups at the 6 and 7 positions . Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the quinazolinamine core, the isopropylphenyl group, and the methoxy groups . The nitrogen in the quinazolinamine could potentially act as a nucleophile, and the methoxy groups could potentially be involved in reactions as leaving groups.
Scientific Research Applications
Synthesis of Tetrahydroisoquinoline Derivatives
This compound is used in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid . The process involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .
Development of Biologically Active Derivatives
Tetrahydroisoquinolines (THIQs), which can be synthesized using this compound, are considered ‘privileged scaffolds’ for the development of novel biologically active derivatives . These derivatives have potential applications in drug development, including anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds, and treatments for Parkinson’s disease .
Synthesis of Natural Products and Pharmaceuticals
Optically pure 1,2,3,4-tetrahydroisoquinoline carboxylic acids, which can be synthesized from this compound, are important building blocks for the synthesis of natural products and synthetic pharmaceuticals .
Influenza Virus Treatment
A series of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, which can be synthesized from this compound, have been evaluated as potent inhibitors of the influenza virus polymerase acidic (PA) endonuclease domain .
Treatment of Parkinson’s Disease
6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, which can be synthesized from this compound, is isolated from Mucuna pruriens, traditionally used for the treatment of Parkinson’s disease .
P-gp Inhibitor
A novel P-gp inhibitor with a quinazoline scaffold, which can be synthesized from this compound, has been found to possess high potency, low cytotoxicity, and long duration of activity in reversing doxorubicin (DOX) resistance in K562/A02 cells .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6,7-dimethoxy-N-(4-propan-2-ylphenyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-12(2)13-5-7-14(8-6-13)22-19-15-9-17(23-3)18(24-4)10-16(15)20-11-21-19/h5-12H,1-4H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEBEZOMRIIWSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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